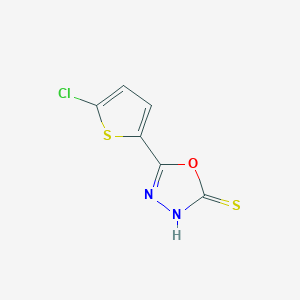

![molecular formula C18H23NO3 B1327228 Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate CAS No. 898749-78-5](/img/structure/B1327228.png)

Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

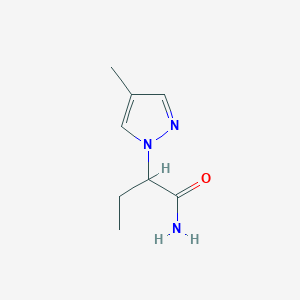

Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate is a chemical compound with the CAS Number: 898749-78-5 . It has a molecular weight of 301.39 and its IUPAC name is ethyl 5-[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]-5-oxopentanoate .

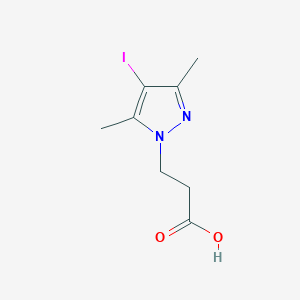

Molecular Structure Analysis

The InChI code for Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate is1S/C18H23NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h3-5,7-8,13H,2,6,9-12,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

科研应用

Synthesis and Photoisomerisation

Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate and its derivatives are involved in synthesis processes that exhibit interesting photochemical behaviors. A study by Vyňuchal et al. (2008) explored the synthesis of similar compounds through Claisen–Schmidt type condensation. The compounds demonstrated E – Z photoisomerisation, with the Z-isomer being thermodynamically stable, a phenomenon confirmed by NMR spectroscopy. This photoisomerisation is a significant deactivation channel after excitation in fluid solutions, showcasing the compound's potential in photochemical studies and applications (Vyňuchal et al., 2008).

NMR Spectroscopic and GIAO DFT Study

Another aspect of research on related compounds involves detailed spectroscopic analysis. For example, Lyčka et al. (2010) synthesized a 15 N-labelled compound similar to ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate and analyzed it using 1H, 13C, and 15N NMR spectroscopy, combined with GIAO DFT calculations. This study provided insights into the compound's structure and electronic properties, contributing to our understanding of its reactivity and potential applications in materials science (Lyčka et al., 2010).

Chemosensor Development

The compound's derivatives have also been explored for their potential as chemosensors. Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye system, incorporating pyrrolinone ester and azo-pyrazole moieties. This sensor demonstrated selective recognition of metal cations like Co2+, Zn2+, and Cu2+, showing significant color changes upon binding. Such sensors are valuable for environmental monitoring and analytical chemistry (Aysha et al., 2021).

Enzymatic Activity Enhancement

Research by Abd and Awas (2008) on compounds structurally related to ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate revealed their potential in enzymatic activity enhancement. Their work on pyrazolopyrimidinyl keto-esters, which share a similar core structure, showed an increase in the reactivity of cellobiase, an enzyme important in the breakdown of cellulose. This indicates potential applications in biotechnology and industrial processes involving biomass conversion (Abd & Awas, 2008).

Antimalarial Activity

Furthermore, derivatives of the compound have been evaluated for their biological activities, including antimalarial effects. Ningsanont et al. (2003) synthesized derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showing in vitro activity against Plasmodium falciparum, the causative agent of malaria. This highlights the potential of ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate derivatives in medicinal chemistry and drug development (Ningsanont et al., 2003).

性质

IUPAC Name |

ethyl 5-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h3-5,7-8,13H,2,6,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOUJKGDRSPHJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643516 |

Source

|

| Record name | Ethyl 5-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate | |

CAS RN |

898749-78-5 |

Source

|

| Record name | Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)